N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including pyridine, thiazole, and benzodioxine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the pyridine ring: The thiazole derivative is then reacted with a pyridine carboxaldehyde in the presence of a base to form the desired pyridinyl-thiazole intermediate.
Formation of the benzodioxine ring: The intermediate is further reacted with a benzodioxine derivative, typically through a nucleophilic substitution reaction.
Sulfonamide formation: Finally, the compound is treated with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and pyridine derivatives have shown efficacy.
Pharmacology: It could be used to study the interactions of heterocyclic compounds with biological targets.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiazole and pyridine rings could facilitate binding to biological targets, while the sulfonamide group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- N-{[2-(pyridin-4-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Uniqueness
N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards biological targets. The combination of the thiazole and benzodioxine rings also provides a unique scaffold that can be further modified to enhance its properties.
Properties
IUPAC Name |
N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-26(22,14-3-4-15-16(8-14)24-7-6-23-15)19-10-13-11-25-17(20-13)12-2-1-5-18-9-12/h1-5,8-9,11,19H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFASSXKWVVUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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